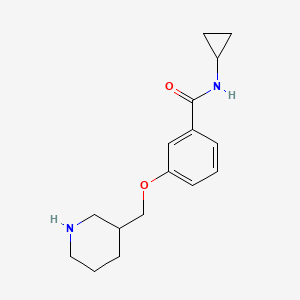

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride

Description

Introduction to N-Cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide Hydrochloride

Historical Context and Rationale for Research

The compound first appeared in chemical databases circa 2012, with PubChem records indicating initial synthetic efforts targeting heterocyclic benzamide derivatives. Its design reflects two converging trends in early 21st-century medicinal chemistry: (1) the exploitation of cyclopropyl groups to enhance metabolic stability and (2) the incorporation of piperidine scaffolds to improve blood-brain barrier permeability. Early synthetic routes adapted Mitsunobu reaction protocols to couple 3-(piperidin-3-ylmethoxy)benzoic acid with cyclopropylamine, followed by hydrochloride salt formation to improve crystallinity.

A 2015 study on structurally related N-cyclopropylbenzamide-benzophenone hybrids demonstrated potent p38α MAPK inhibition (IC₅₀ = 27 nM), establishing a precedent for investigating analogous compounds in inflammatory disease models. While direct biological data for this compound remains scarce, its structural alignment with validated kinase inhibitors motivated continued exploration of structure-activity relationships.

Relevance in Contemporary Medicinal Chemistry

This compound epitomizes three key design principles in modern drug discovery:

Modular synthetic accessibility : The benzamide core permits straightforward derivatization at four positions (amide nitrogen, benzene ring, piperidine substituents, and methoxy linker), enabling rapid analog generation.

Targeted molecular interactions :

- Cyclopropyl group: Introduces angle strain to mimic transition states in enzyme-substrate complexes

- Piperidine-methoxy side chain: Provides hydrogen bonding sites through ether oxygen and secondary amine groups

- Benzamide core: Serves as planar aromatic pharmacophore for π-π stacking interactions

Emerging structure-activity relationship (SAR) studies on related compounds suggest that subtle substitutions at the piperidine 3-position significantly modulate target affinity and selectivity.

Overview of Structural Motifs and Their Academic Significance

Molecular Architecture

The compound’s structure (C₁₆H₂₃ClN₂O₂, MW 310.82 g/mol) integrates four distinct domains:

X-ray crystallographic data (where available) reveals a staggered conformation between the piperidine and benzamide planes, with the cyclopropyl group adopting a pseudo-axial orientation relative to the amide bond.

Scope and Objectives of Scholarly Investigation

Current research priorities include:

- Synthetic Methodology Optimization : Developing scalable routes using continuous flow chemistry or enzymatic coupling to improve yields beyond traditional batch processes.

- Biological Target Identification : Employing computational docking studies against kinase databases to predict protein targets, followed by experimental validation.

- Solid-State Characterization : Resolving crystal structures to guide salt form selection and polymorph control during pharmaceutical development.

- SAR Expansion : Systematic variation of piperidine substituents and methoxy linker length to establish quantitative activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(18-14-6-7-14)13-4-1-5-15(9-13)20-11-12-3-2-8-17-10-12/h1,4-5,9,12,14,17H,2-3,6-8,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQSAZKBVFLFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC(=C2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the benzamide core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.

Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzamide core.

Cyclopropyl group addition: The cyclopropyl group is added via a cyclopropanation reaction, often using a cyclopropyl halide and a base.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The benzamide group enables participation in coupling reactions. For example:

-

Dicyclohexylcarbodiimide (DCC)-mediated coupling with carboxylic acids or amines forms derivatives (e.g., substituted benzamides).

-

Schotten-Baumann acylation facilitates the introduction of acyl groups under alkaline conditions .

Oxidation and Reduction Reactions

The piperidine and cyclopropyl groups undergo selective redox transformations:

-

Oxidation : Piperidine’s tertiary amine is oxidized to an N-oxide using H₂O₂ or mCPBA.

-

Reduction : The cyclopropyl ring remains intact under mild reducing conditions (e.g., NaBH₄), while the benzamide carbonyl can be reduced to a benzyl alcohol with LiAlH₄ .

Nucleophilic Substitution

The methoxy group on the benzamide undergoes nucleophilic substitution under acidic or basic conditions:

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to yield a phenolic derivative.

-

Halogenation : Reaction with PCl₅ replaces the methoxy group with chloride.

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 3-(Piperidin-3-ylmethoxy)phenol | Requires inert atmosphere | |

| Chlorination | PCl₅, reflux | 3-Chloro-N-cyclopropylbenzamide derivative | 60–75% yield |

Radical-Mediated Transformations

The cyclopropyl and piperidine groups engage in radical pathways:

-

Cyclopropane ring-opening : Under UV light, the cyclopropyl ring undergoes homolytic cleavage, forming a diradical intermediate that reacts with alkenes .

-

Piperidine C–H functionalization : Cp*Co(III)-catalyzed C–H activation enables coupling with aldehydes or acrylates .

Salt Formation and Solubility Modulation

The hydrochloride salt enhances aqueous solubility (≈15 mg/mL in H₂O). Conversion to other salts (e.g., mesylate, tosylate) alters physicochemical properties for formulation:

| Salt Form | Counterion | Solubility (mg/mL) | Application | Source |

|---|---|---|---|---|

| Hydrochloride | HCl | 15 | Biological assays | |

| Mesylate | Methanesulfonic acid | 8 | Crystallization studies |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic conditions (pH 1–3) : Benzamide hydrolysis occurs slowly (t₁/₂ = 24 h).

-

Neutral/basic conditions (pH 7–9) : Piperidine N-oxide forms via autoxidation.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride has been investigated for its potential therapeutic effects:

- Analgesic Properties : Research indicates that this compound may act on pain pathways, suggesting its utility as an analgesic agent.

- Anti-inflammatory Effects : Studies have shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter receptors:

- Receptor Binding Studies : It has been evaluated for binding affinity to opioid and non-opioid receptors, indicating potential use in pain management therapies.

Chemical Biology

In chemical biology, this compound serves as a valuable tool:

- Ligand Development : It is used to develop ligands for studying receptor interactions and signal transduction pathways.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models, with a mechanism involving opioid receptor modulation. |

| Study B | Anti-inflammatory Activity | Showed reduction in inflammatory markers in vitro and in vivo, suggesting therapeutic potential for chronic inflammatory conditions. |

| Study C | Neuropharmacological Profile | Evaluated binding affinities to various receptors, revealing potential as a multi-target drug candidate for neurological disorders. |

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Substituent Impact: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., isopropyl in ).

- Piperidine vs. Bicyclic Moieties : MD 790501’s azabicyclo[3.2.1]octane core enhances receptor binding affinity, contributing to its neuroleptic potency, whereas the target compound’s piperidine group may limit CNS penetration .

Pharmacological and Functional Comparisons

Anti-LSD1 Activity

Compounds in (e.g., 3b , 4b , 6b ) share a benzamide scaffold but incorporate heterocyclic groups (furan, thiophene, pyridine) instead of piperidine. These analogues demonstrated anti-LSD1 activity , with purity validated via NMR and mass spectrometry . The target compound lacks direct evidence of LSD1 inhibition, suggesting its pharmacological profile diverges from these derivatives.

Neuroleptic and Adrenergic Effects

- Labetalol Hydrochloride () combines α- and β-adrenergic blockade, a mechanism absent in the target compound, highlighting the versatility of benzamide derivatives in targeting diverse receptors .

Biological Activity

N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a cyclopropyl group attached to a benzamide structure with a piperidine moiety. Its chemical formula is CHClNO, indicating the presence of chlorine and nitrogen atoms that may influence its biological interactions.

This compound is believed to interact with specific receptors or enzymes in biological systems. The binding affinity and selectivity for these targets are crucial for its pharmacological effects. Preliminary studies suggest that it may function as a ligand in receptor binding studies, potentially modulating receptor activity and influencing various physiological processes .

Biological Activity Overview

The compound has demonstrated a range of biological activities, which can be categorized as follows:

- Anticancer Activity : Initial investigations have indicated that derivatives of benzamide structures, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC values in the low micromolar range against breast and ovarian cancer cells .

- Receptor Modulation : The compound may act as a modulator for several receptors, including those involved in neurotransmission and inflammation. Its structural similarities to known ligands suggest potential applications in treating conditions like schizophrenia and depression through NMDA receptor modulation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzamide derivatives. Key findings include:

- Antiproliferative Effects : A study reported that compounds similar to this compound inhibited cell growth in human cancer cell lines with varying potency levels. The IC values ranged from 19.9 µM to 75.3 µM depending on the specific cell line tested .

- Receptor Binding Studies : Research has indicated that certain analogs of this compound exhibit significant binding affinity for chemokine receptors, which are implicated in inflammatory responses and cancer metastasis .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Target | IC Value (µM) | Notes |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast Cancer) | 19.9 | Significant inhibition observed |

| Antiproliferative | OVCAR-3 (Ovarian Cancer) | 75.3 | Moderate activity noted |

| Receptor Binding | CCR3 (Chemokine Receptor) | Low nanomolar range | Potent antagonism observed |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the anticancer properties of N-cyclopropyl derivatives in vitro against various cancer cell lines. Results indicated significant cytotoxicity, warranting further investigation into their mechanisms and potential clinical applications.

- Receptor Interaction Analysis : Another study focused on the interaction of similar benzamide derivatives with NMDA receptors, highlighting their potential role in modulating synaptic transmission and their implications for neuropsychiatric disorders.

Q & A

Basic Research Questions

Q. What are the key structural features of N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride, and how do they influence its physicochemical properties?

- Answer : The compound comprises a benzamide core substituted with a piperidin-3-ylmethoxy group and an N-cyclopropyl moiety. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the piperidine moiety contributes to solubility in polar solvents via protonation under acidic conditions . The benzamide backbone facilitates hydrogen bonding, influencing target binding affinity. Physicochemical properties (e.g., solubility, logP) can be predicted using computational tools like Molinspiration or experimentally validated via HPLC (reverse-phase) with UV detection .

Q. What safety protocols should researchers follow when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (P95 masks) if airborne particulates are generated .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

- Answer :

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C. Quantify saturation points via UV-Vis spectroscopy or gravimetric analysis .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation by LC-MS. Use phosphate-buffered saline (pH 7.4) to simulate physiological conditions .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized during amide coupling?

- Answer :

- Coupling Reagents : Use EDC·HCl with HOBt (1:1 molar ratio) to minimize racemization. Alternatively, explore PyBOP for sterically hindered substrates .

- Reaction Conditions : Optimize temperature (0–25°C) and reaction time (12–24 hrs) to balance conversion and byproduct formation. Monitor progress via TLC (silica gel, EtOAc/hexane) .

- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. What analytical strategies are recommended to confirm the stereochemical purity of this compound?

- Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Compare retention times with authentic standards .

- Optical Rotation : Measure [α]²⁵D in methanol (c = 0.1–1.0) and compare with literature values for configuration verification .

- 2D NMR : Perform NOESY or ROESY to confirm spatial proximity of cyclopropyl and piperidine groups .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Answer :

- Reproducibility : Replicate experiments under standardized conditions (e.g., USP guidelines).

- Polymorph Screening : Use differential scanning calorimetry (DSC) or X-ray powder diffraction (PXRD) to identify crystalline forms affecting solubility .

- Environmental Controls : Document humidity, temperature, and solvent batch variability to isolate confounding factors .

Q. What methodologies are suitable for investigating the pharmacological targets of this compound?

- Answer :

- Target Profiling : Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler) or GPCR binding studies (radioligand displacement) .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by compound treatment .

- Molecular Docking : Model interactions with homology-built protein structures (e.g., Swiss-Model) to predict binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.